molecular formula C40H46O4 B1165141 Ethinyl Estradiol Dimer Impurity 2 CAS No. 303014-91-7

Ethinyl Estradiol Dimer Impurity 2

Cat. No.: B1165141
CAS No.: 303014-91-7
M. Wt: 590.8 g/mol
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Description

Ethinyl Estradiol Dimer Impurity 2 is a synthetic compound derived from ethinyl estradiol, a widely used estrogen in oral contraceptives and hormone replacement therapy. This impurity is formed during the synthesis or degradation of ethinyl estradiol and is often monitored to ensure the purity and safety of pharmaceutical products .

Biochemical Analysis

Biochemical Properties

Ethinyl Estradiol Dimer Impurity 2 plays a significant role in biochemical reactions due to its structural similarity to natural estrogens. It interacts with estrogen receptors, which are proteins that mediate the effects of estrogens in various tissues. These interactions can influence the transcription of estrogen-responsive genes, leading to changes in cellular function. Additionally, this compound may interact with enzymes involved in estrogen metabolism, such as cytochrome P450 enzymes, which can modify its activity and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. In hormone-responsive tissues, such as the breast and uterus, it can mimic the effects of natural estrogens, promoting cell proliferation and differentiation. This compound can also influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival. Furthermore, this compound can alter gene expression and cellular metabolism, potentially leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements in the DNA, modulating the transcription of target genes. This can result in the activation or repression of genes involved in cell growth, differentiation, and metabolism. Additionally, this compound may inhibit or activate enzymes involved in estrogen metabolism, further influencing its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or oxidative stress. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can mimic the effects of natural estrogens, promoting normal physiological processes. At higher doses, it may cause toxic or adverse effects, such as liver damage, reproductive toxicity, and endocrine disruption. Threshold effects have been observed, where a certain dose level is required to elicit a biological response, and exceeding this threshold can lead to significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to estrogen metabolism. It is metabolized by cytochrome P450 enzymes, which hydroxylate the compound at various positions, leading to the formation of different metabolites. These metabolites can have varying degrees of biological activity and may be further conjugated with sulfate or glucuronide groups for excretion. The interaction of this compound with these enzymes can affect metabolic flux and the levels of metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, such as albumin and sex hormone-binding globulin, which facilitate its transport in the bloodstream. Additionally, specific transporters in cell membranes can mediate its uptake and efflux, influencing its localization and accumulation in different tissues. These interactions can affect the bioavailability and activity of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, where it exerts its effects on gene expression. Post-translational modifications, such as phosphorylation or acetylation, can also affect its activity and function. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethinyl Estradiol Dimer Impurity 2 involves the dimerization of ethinyl estradiol under specific conditions. The reaction typically requires a catalyst and controlled temperature to facilitate the formation of the dimer. Common solvents used in the synthesis include ethanol, acetone, and dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound is carefully controlled to minimize its formation. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to favor the production of the desired ethinyl estradiol while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: Ethinyl Estradiol Dimer Impurity 2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethinyl Estradiol Dimer Impurity 2 has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethinyl Estradiol Dimer Impurity 2 is unique due to its dimeric structure, which distinguishes it from other impurities and the parent compound. This structural difference can lead to distinct chemical and biological properties, making it an important compound to monitor in pharmaceutical formulations .

Properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-2-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H46O4/c1-5-39(42)19-15-33-30-10-7-24-21-26(9-12-27(24)28(30)13-17-37(33,39)3)44-36-23-32-25(22-35(36)41)8-11-31-29(32)14-18-38(4)34(31)16-20-40(38,43)6-2/h1-2,9,12,21-23,28-31,33-34,41-43H,7-8,10-11,13-20H2,3-4H3/t28-,29+,30-,31-,33+,34+,37+,38+,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHCQRNXDQVSBN-GGYOKZPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CCC7C(C6=C5)CCC8(C7CCC8(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CC[C@@H]7[C@@H](C6=C5)CC[C@]8([C@H]7CC[C@]8(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303014-91-7
Record name Ethinyl estradiol 2-oxy dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303014917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHINYL ESTRADIOL 2-OXY DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYP4J2QBD5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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